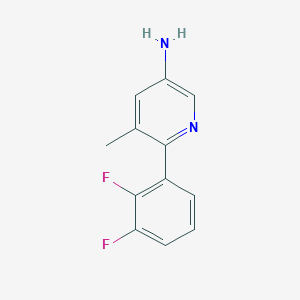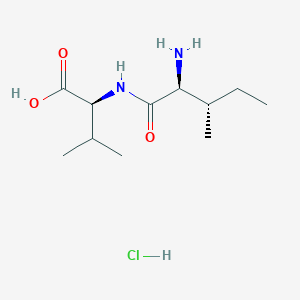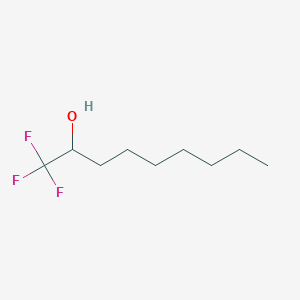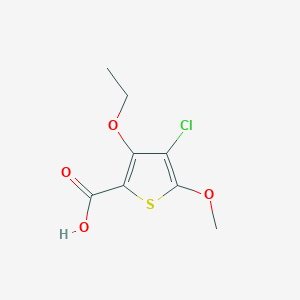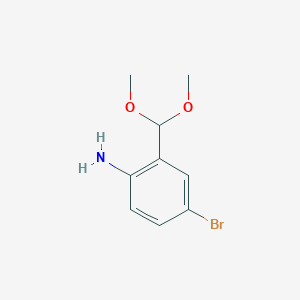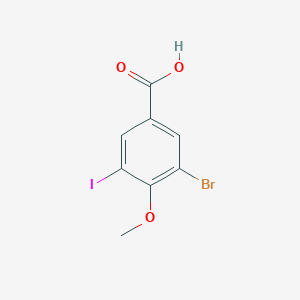
Suc-DL-Ala-DL-Phe-DL-Lys-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “SUC-ALA-PHE-LYS-AMC” is a highly sensitive fluorogenic substrate for plasmin and gingipain K . It is used extensively in biochemical assays to measure the activity of these enzymes. The compound’s full name is N-Succinyl-Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SUC-ALA-PHE-LYS-AMC involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids .
Industrial Production Methods
Industrial production of SUC-ALA-PHE-LYS-AMC typically follows the same SPPS method but on a larger scale. The process is automated to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
SUC-ALA-PHE-LYS-AMC primarily undergoes hydrolysis reactions catalyzed by enzymes such as plasmin and gingipain K. These enzymes cleave the amide bond between lysine and 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin .
Common Reagents and Conditions
Enzymes: Plasmin, Gingipain K
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.4, 37°CMajor Products
The major product formed from the enzymatic hydrolysis of SUC-ALA-PHE-LYS-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .
Wissenschaftliche Forschungsanwendungen
SUC-ALA-PHE-LYS-AMC is widely used in scientific research for the following applications:
Biochemistry: Used as a substrate to measure the activity of plasmin and gingipain K in various assays.
Molecular Biology: Employed in studies involving protease activity and inhibition.
Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism of action of SUC-ALA-PHE-LYS-AMC involves its cleavage by specific proteases such as plasmin and gingipain K. These enzymes recognize the peptide sequence and hydrolyze the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ALA-PHE-LYS-AMC: Another fluorogenic substrate used for measuring plasmin activity.
ALA-PHE-LYS-EACA: A peptide derivative with similar inhibitory activity against plasmin.
Uniqueness
SUC-ALA-PHE-LYS-AMC is unique due to its high sensitivity and specificity for plasmin and gingipain K. Its fluorogenic properties make it an excellent choice for real-time monitoring of enzyme activity in various assays .
Eigenschaften
Molekularformel |
C32H39N5O8 |
|---|---|
Molekulargewicht |
621.7 g/mol |
IUPAC-Name |
4-[[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40) |
InChI-Schlüssel |
GAQKKPHZOUJFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




